molecular formula C11H11NO6 B2536962 Ethyl 2-(2-formyl-4-nitrophenoxy)acetate CAS No. 51336-43-7

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

Cat. No.: B2536962
CAS No.: 51336-43-7
M. Wt: 253.21
InChI Key: DXUFJURFUFMTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .

Properties

IUPAC Name

ethyl 2-(2-formyl-4-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUFJURFUFMTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-nitrosalicylaldehyde (Aldrich) (0.167 g, 1.0 mmol), ethyl bromoacetate (0.166 g, 1.0 mmol), K2CO3 (0.276 g, 2.0 mmol) and NaI (0.015 g, 0.1 mmol) in THF (10 mL) is heated to 80° C. for 24 h. The solution is concentrated and the residue is purified by chromatography (silica gel, gradient, 5-20% CH3OH in CH2Cl2) to afford the title compound (0.20 g, 87%).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Name
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.